Intracellular Amastigote Potency
Antileishmanial agent-26 (Compound 69) exhibits an IC50 value of 5.67 μM against Leishmania donovani in a physiologically relevant THP-1 transformed macrophage infection model [1]. This potency is significantly lower (weaker) than that of other advanced guanidine-containing leads, such as Compound 64 (IC50 = 1.13 μM in the same infected macrophage assay), and is generally less potent than the clinical comparator Miltefosine, which exhibits IC50 values ranging from 0.9 to 4.3 μM against intracellular amastigotes [REFS-2, REFS-3].
| Evidence Dimension | In vitro potency against intracellular L. donovani amastigotes |
|---|---|
| Target Compound Data | IC50 = 5.67 μM |
| Comparator Or Baseline | Compound 64: IC50 = 1.13 μM; Miltefosine: IC50 range 0.9 - 4.3 μM |
| Quantified Difference | Antileishmanial agent-26 is 5-fold less potent than Compound 64 and is at the high end of Miltefosine's potency range. |
| Conditions | THP-1 transformed macrophage infection model (72-hour incubation) |
Why This Matters
This data positions Antileishmanial agent-26 as a useful, moderately potent tool compound for studying structure-activity relationships and validating the 2-aminoquinazoline scaffold, rather than a high-potency lead candidate for clinical development.
- [1] MedChemExpress. Antileishmanial agent-26 (Compound 69) Product Page. 2024. View Source
- [2] Fleeman R, et al. Identification of a Hit Series of Antileishmanial Compounds through the Use of Mixture-Based Libraries. ACS Medicinal Chemistry Letters. 2017;8(8):802-807. View Source
- [3] Vermeersch M, et al. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences. Antimicrobial Agents and Chemotherapy. 2009 Sep;53(9):3855-9. View Source
